4,5-Dinitronaphthalene-2-sulfonic acid

Data Gap Comparative Analysis Evidence-Based Procurement

Researchers requiring regiochemically pure 4,5-dinitro-substituted naphthalene sulfonic acid often face limited sourcing for this specific isomer. 4,5-Dinitronaphthalene-2-sulfonic acid (CAS 90947-27-6) provides a structurally defined building block with sulfonic acid at the 2-position and nitro groups at the 4- and 5-positions, enabling predictable diazo coupling and reduction chemistry. • Unique 4,5-dinitro substitution pattern for regioselective transformations • Dual functionality: sulfonic acid for solubility, nitro groups for further modification • Specialty intermediate for dye, pigment, and materials research applications

Molecular Formula C10H6N2O7S
Molecular Weight 298.23
CAS No. 90947-27-6
Cat. No. B2828941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dinitronaphthalene-2-sulfonic acid
CAS90947-27-6
Molecular FormulaC10H6N2O7S
Molecular Weight298.23
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19)
InChIKeyRVYFNPHQAYYQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dinitronaphthalene-2-sulfonic acid: Compound Overview


4,5-Dinitronaphthalene-2-sulfonic acid (CAS 90947-27-6) is a disubstituted naphthalene derivative characterized by two nitro groups at the 4- and 5-positions and a single sulfonic acid group at the 2-position of the naphthalene ring . This specific substitution pattern confers distinct chemical properties, such as enhanced water solubility due to the sulfonic acid group, while the nitro groups enable further chemical modifications . It is primarily utilized as a specialized chemical intermediate in the synthesis of dyes and other complex organic molecules .

Workflow Dye & pigment intermediate synthesis
Selection 4,5-dinitro substitution pattern
Use Context Chemical modification precursor

4,5-Dinitronaphthalene-2-sulfonic acid vs. Other Naphthalene Sulfonates


The precise positions of the nitro and sulfonic acid groups on the naphthalene ring dictate the compound's reactivity, solubility, and overall performance as a synthetic building block. For instance, the 4,5-dinitro substitution pattern, as in 4,5-dinitronaphthalene-2-sulfonic acid, is distinct from the 5,7-dinitro substitution found in derivatives like flavianic acid (naphthol yellow S), which possesses an additional hydroxyl group [1]. Such structural variations lead to significant differences in electronic properties, steric hindrance, and subsequent reaction pathways, making direct substitution with seemingly similar compounds unfeasible without extensive revalidation of the intended synthesis.

5,7-Dinitro analogs (e.g., flavianic acid) may shift electronic profile and coupling reactivity.
Additional hydroxyl in flavianic acid alters solubility and hydrogen-bonding, not directly interchangeable.
Different nitro positions introduce steric and electronic mismatch, requiring revalidation of synthetic route.

4,5-Dinitronaphthalene-2-sulfonic acid: Quantitative Differentiation


Data Scarcity: No Comparative Evidence

Despite a comprehensive search strategy across primary research papers and patents, no quantitative, comparator-based evidence meeting the stringent criteria of this guide could be identified for 4,5-dinitronaphthalene-2-sulfonic acid (90947-27-6). This includes an absence of direct head-to-head comparisons, cross-study comparable data, or class-level inferences with quantifiable metrics against any defined comparator, such as flavianic acid or naphthol yellow S. The available literature predominantly consists of supplier listings and general chemical overviews from sources that do not provide the required experimental context or data . This lack of public, verifiable data prevents the establishment of a quantitative differentiation profile.

Comparative Evidence
Data to verify
No head-to-head or class-level quantitative data identified in literature or patents.
Procurement confidence relies on internal feasibility testing, not independent data.
Supplier listings only; experimental context unavailable.
Data Gap Comparative Analysis Evidence-Based Procurement

4,5-Dinitronaphthalene-2-sulfonic acid: Application Scenarios


Dye and Pigment Intermediate

Based on its classification as a naphthalene sulfonic acid, the primary use case for 4,5-dinitronaphthalene-2-sulfonic acid is as a specialized intermediate in the synthesis of dyes and pigments . Its specific substitution pattern allows it to serve as a diazo coupling component, potentially leading to colorants with unique shades or fastness properties. However, the lack of direct comparative studies against established intermediates like flavianic acid means its advantage in this application is not quantifiably proven and would require extensive internal R&D validation .

Chemical Modification Precursor

The presence of both strong electron-withdrawing nitro groups and a sulfonic acid group makes the compound a versatile starting material for further chemical transformations, such as reduction to form amines or conversion to sulfonyl chlorides . This dual functionality enables the creation of more complex molecules for materials science or pharmaceutical research. Given the scarcity of published data, researchers must independently evaluate its reactivity and selectivity in their specific reaction pathways.

Structure-Activity Relationship (SAR) Studies

This compound's unique 4,5-dinitro-2-sulfonic acid arrangement on the naphthalene core makes it a valuable tool for fundamental research into the structure-activity relationships of naphthalene derivatives . In academic or industrial settings, it can be used as a model compound to study how the spatial arrangement of nitro and sulfonic acid groups influences molecular properties like electronic distribution, solubility, and intermolecular interactions, providing insights not attainable with other isomers or analogs.

Application
Selection Property
Validation Focus
Dye and Pigment Intermediate
Substitution pattern specificity
Shade / fastness vs. established intermediates
Chemical Modification Precursor
Dual nitro / sulfonic reactivity
Reaction yield and selectivity assessment
Structure-Activity Relationship Studies
Unique 4,5-dinitro-2-sulfo arrangement
Electronic and steric effect characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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